molecular formula C17H15NO3S B2870698 (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2321343-44-4

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2870698
CAS RN: 2321343-44-4
M. Wt: 313.37
InChI Key: ORJVIXOFOAIUPU-AATRIKPKSA-N
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Description

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as Furan-2-ylmethylene-thiazolidine-4-carboxylic acid, is a synthetic compound that has gained significant attention in scientific research. This compound has been studied for its potential biological and medicinal properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It may also act as a free radical scavenger, reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in oxidative stress. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its low toxicity and high solubility in water and organic solvents. However, its limited stability and potential for degradation may pose challenges in certain experiments. Additionally, the lack of a complete understanding of its mechanism of action may limit its use in some studies.

Future Directions

There are several future directions for the study of (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide. Further investigation into its mechanism of action and potential therapeutic applications is needed. Studies on the pharmacokinetics and pharmacodynamics of this compound may also provide valuable information for its future use. Additionally, the development of new derivatives and analogs of (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may lead to the discovery of more potent and effective compounds for various biological and medicinal applications.
In conclusion, (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has shown promising biological and medicinal properties. Its anti-inflammatory, antioxidant, and anticancer activities have been investigated, and it has potential for use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of 2-furaldehyde and 3-thiophenecarboxaldehyde with thiosemicarbazide in the presence of ethanol as a solvent. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has been studied for its potential biological and medicinal properties. Its anti-inflammatory, antioxidant, and anticancer activities have been investigated in various in vitro and in vivo studies. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(6-5-13-7-10-22-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-21-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVIXOFOAIUPU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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